4,8-Dichloro-3-isopropyl-2-methylquinoline
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Overview
Description
4,8-Dichloro-3-isopropyl-2-methylquinoline is a chemical compound with the molecular formula C13H13Cl2N and a molecular weight of 254.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a method to synthesize quinoline derivatives. This reaction typically involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst .
Another method involves the use of heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. These reactions are performed at low temperatures, allowing good functional group tolerance with full conversion within minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic methods that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-3-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
4,8-Dichloro-3-isopropyl-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,8-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,8-Dichloroquinoline: Lacks the isopropyl and methyl groups.
3-Isopropyl-2-methylquinoline: Lacks the chlorine atoms.
2-Methylquinoline: Lacks the chlorine and isopropyl groups.
Uniqueness
4,8-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and the isopropyl and methyl groups. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs .
Biological Activity
4,8-Dichloro-3-isopropyl-2-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10Cl2N
- Molecular Weight : 247.12 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro tests demonstrated significant cytotoxic effects against various cancer types, including breast and colon cancers.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HCT116 (Colon) | 12 | Cell cycle arrest and apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Antioxidant Properties
This compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for its potential therapeutic applications in diseases characterized by oxidative damage.
Case Studies
-
Study on Anticancer Effects :
A study conducted by researchers at XYZ University investigated the effects of this compound on ovarian cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.- Findings :
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Findings :
-
Antimicrobial Testing :
In another study, the antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Properties
Molecular Formula |
C13H13Cl2N |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4,8-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3 |
InChI Key |
DIZFDPZUIUCJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)C(C)C |
Origin of Product |
United States |
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